molecular formula C8H6IN3 B066490 6-Iodoquinazolin-4-amine CAS No. 182880-14-4

6-Iodoquinazolin-4-amine

Katalognummer: B066490
CAS-Nummer: 182880-14-4
Molekulargewicht: 271.06 g/mol
InChI-Schlüssel: YUEFBUYEPRXDBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodoquinazolin-4-amine is a halogenated quinazoline derivative characterized by an iodine atom at the 6-position and an amine group at the 4-position of the quinazoline core. It serves as a pivotal intermediate in pharmaceutical synthesis, notably in the production of Lapatinib, a tyrosine kinase inhibitor used in cancer therapy . The compound is synthesized via nucleophilic substitution of 4-chloro-6-iodoquinazoline with primary or secondary amines under reflux conditions in solvents like isopropanol, achieving yields of 77–95% depending on the substituent . Its iodine substituent enhances reactivity in metal-catalyzed cross-coupling reactions, making it a versatile scaffold for generating diverse analogs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinazolin-4-amine typically involves the iodination of quinazolin-4-amine. One common method includes the following steps:

    Starting Material: Quinazolin-4-amine.

    Iodination: The iodination is carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically performed in an organic solvent like acetic acid or ethanol.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete iodination. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodoquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolin-4-one derivatives or reduction to form dihydroquinazoline derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts to form 6-arylquinazolin-4-amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiourea, or alkyl halides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used. The reactions are performed under controlled temperature and pH conditions.

    Coupling Reactions: Palladium catalysts, cesium carbonate as a base, and solvents like dimethylformamide are used. The reactions are conducted under an inert atmosphere at elevated temperatures.

Major Products Formed

    Substitution Reactions: Formation of 6-substituted quinazolin-4-amines.

    Oxidation: Formation of 6-iodoquinazolin-4-one.

    Reduction: Formation of 6-iododihydroquinazoline.

    Coupling Reactions: Formation of 6-arylquinazolin-4-amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

6-Iodoquinazolin-4-amine serves as a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting cancer. Its structural properties allow for the development of novel derivatives with enhanced biological activity.

Antitumor Activity

Research indicates that this compound derivatives exhibit potent antiproliferative effects against human cancer cell lines. For instance, compounds derived from this scaffold have shown remarkable activity against MGC-803 gastric cancer cells, with some derivatives achieving up to 70% inhibition in vitro . The compound's mechanism of action often involves the inhibition of specific kinases, such as Aurora kinases, which are crucial for cell division and tumor progression .

PI3K Inhibition

A series of this compound derivatives have been identified as selective inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancers. These compounds have demonstrated significant antitumor activity by inhibiting PI3Kα, making them promising candidates for further pharmacological investigation .

Synthetic Applications

This compound is widely utilized as a synthetic intermediate in various organic reactions, particularly metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The compound is employed in several cross-coupling methodologies, including:

  • Suzuki-Miyaura Cross-Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. For example, N-(3-fluorophenyl)-6-iodoquinazolin-4-amine can be coupled with 4-methoxyphenylboronic acid to yield complex aryl-substituted quinazolines with yields exceeding 70% .
  • Heck and Negishi Reactions : These methods also utilize this compound to synthesize polysubstituted quinazolines that may exhibit enhanced biological properties .

Synthesis of Quinazolinones

The compound is integral in synthesizing quinazolin-4(1H)-ones, which are known for their broad biological applications. These derivatives can be produced through various synthetic routes involving this compound as a starting material .

Structural Comparisons and Derivatives

The following table summarizes some structural analogs of this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
QuinazolineBase structure without halogenLacks halogen functionality; less reactive
6-Bromoquinazolin-4-amineBromine instead of iodineSimilar reactivity but different selectivity
2-AminoquinazolineAmino group at position 2Different position of substitution affects activity
LapatinibContains quinazoline coreDeveloped as an anticancer drug

Each derivative exhibits distinct characteristics impacting its reactivity and biological activity, with this compound being particularly notable due to its iodine substitution .

Wirkmechanismus

The mechanism of action of 6-Iodoquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. It competes with adenosine triphosphate for binding at the kinase hinge region, thereby inhibiting kinase activity. This inhibition disrupts key signaling pathways involved in cell growth, proliferation, and survival, leading to the suppression of cancer cell growth and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Substituent-Derived Analogs

A series of 6-iodoquinazolin-4-amine derivatives (Table 1) have been synthesized by varying the amine substituents. Key findings include:

  • Electron-donating groups (e.g., 4-methoxybenzyl in 5a ) yield 77% product, while bulky groups (e.g., cyclopropylmethyl in 5b ) achieve higher yields (91.2%), suggesting steric and electronic effects influence reaction efficiency .
  • Heteroaromatic substitutions (e.g., pyridinylmethyl in 5h and 5l ) show high yields (92–94%), indicating compatibility with diverse aromatic systems .

Table 1: Selected this compound Derivatives

Compound Substituent Yield (%) ESI-MS [M+H]⁺ Reference
5a 4-Methoxybenzyl 77.0 392.1
5b Cyclopropylmethyl 91.2 326.0
5d 4-Trifluoromethylbenzyl 86.1 430.2
5h Pyridin-2-ylmethyl 92.1 385.2
5l Pyridin-3-ylmethyl 94.2 385.2

Reactivity in Cross-Coupling Reactions

The iodine atom at the 6-position enables efficient participation in Suzuki-Miyaura and Heck cross-coupling reactions, outperforming bromo- or chloro-quinazoline analogs:

  • Suzuki Coupling : Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(OAc)₂/Cs₂CO₃ affords 70% yield, whereas bromo analogs (e.g., 6-bromo-N-phenylquinazolin-4-amine) yield <50% under similar conditions .
  • Heck Alkenylation : Coupling with alkenes (e.g., 2-methylbut-3-en-2-ol) achieves 73% yield, leveraging iodine’s superior leaving-group ability compared to bromine .

Table 2: Cross-Coupling Efficiency of Halogenated Quinazolines

Substrate Reaction Type Conditions Yield (%) Reference
6-Iodo-N-(3-fluorophenyl) Suzuki Coupling Pd(OAc)₂, Cs₂CO₃, dioxane/H₂O 70
6-Bromo-N-phenyl Suzuki Coupling PdCl₂(PPh₃)₂, Cs₂CO₃, DMF <50
6-Iodo-N-(3-fluorophenyl) Heck Alkenylation Pd(OAc)₂, NEt₃, acetonitrile 73

Biologische Aktivität

6-Iodoquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides an overview of its synthesis, biological evaluation, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a quinazoline core, which is a bicyclic structure that combines a benzene and a pyrimidine ring. The iodine substitution at the sixth position enhances its reactivity, making it a versatile intermediate for synthesizing various derivatives.

The compound can be synthesized through several methods, including cross-coupling reactions such as the Suzuki-Miyaura reaction, where it acts as a precursor to more complex organic molecules .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Properties

  • Kinase Inhibition :
    • This compound has been identified as a potential inhibitor of Aurora kinases, which are critical in cell division and cancer progression. Studies have shown that derivatives of this compound can selectively inhibit these kinases, suggesting its utility in cancer therapy .
  • Cell Line Studies :
    • In vitro studies demonstrated that certain derivatives exhibited potent anti-proliferative activity against various human cancer cell lines, including MGC-803 cells. For instance, one study reported that a derivative displayed an IC50 value of 0.83 μM against the epidermal growth factor receptor (EGFR) in A431 cells .
  • Case Studies :
    • Research involving the optimization of quinazoline scaffolds indicated that modifications to this compound could enhance its efficacy against chordoma cell lines, which are often resistant to conventional therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. The following table summarizes key structural features and their impact on biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundIodine at position 6Potent inhibitor of Aurora kinases
N-(3-Ethynylphenyl)-6-iodoquinazolin-4-amineEthynyl substitutionLow micromolar inhibitor of EGFR
6-Bromoquinazolin-4-amineBromine instead of iodineSimilar reactivity but different selectivity
LapatinibQuinazoline coreDeveloped as an anticancer drug

Antimicrobial Activity

In addition to its anticancer properties, this compound derivatives have also been evaluated for antimicrobial activities. A study synthesized several iodoquinazolinone derivatives and tested them against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-iodoquinazolin-4-amine and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution of 4-chloro-6-iodoquinazoline with primary or secondary amines. For example:

  • Procedure : React 4-chloro-6-iodoquinazoline (1.23 mmol) with an amine (e.g., thiophen-2-ylmethanamine) in DMF using Hunig’s base as a catalyst. Stir at room temperature for 2 hours, purify via silica column chromatography (15–75% ethyl acetate/hexanes), and confirm purity (>95%) by LCMS .
  • Alternative : Use microwave-assisted Suzuki-Miyaura coupling to introduce aryl groups (e.g., benzo[d][1,3]dioxol-5-yl) to the quinazoline core for structural diversification .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Characterization involves:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C NMR shifts to verify substitution patterns (e.g., δ 8.51 ppm for quinazoline protons in DMSO-d6) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS (ESI) m/z 362.0957 [M+H]+^+ for a derivative) .
  • LCMS Purity Checks : Use gradients (e.g., 4–100% acetonitrile with trifluoroacetic acid) to validate purity >95% .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : DMF or isopropanol for reactions; DMSO for biological assays .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., N-alkylation, aryl substitutions) influence the biological activity of this compound derivatives?

  • Substitution Impact : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances kinase inhibition (e.g., CDC2-like kinase) by increasing binding affinity to ATP pockets .
  • N-Alkylation : Substituting with 4-methoxybenzyl (as in compound 5a ) improves cellular permeability, as shown in PI3Kα inhibition assays .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time).
  • Solution : Standardize protocols (e.g., Reaction Biology Corporation’s kinase assays) and validate with orthogonal methods (e.g., SPR or cellular cytotoxicity assays) .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

  • Microwave Synthesis : Reduces reaction time (e.g., 1 hour at 150°C for Suzuki couplings) and improves yields (58–99%) compared to conventional heating .
  • Purification : Use gradient elution (5–65% ethyl acetate/hexanes) to separate regioisomers .

Q. How can computational tools aid in designing novel this compound analogs?

  • Retrosynthesis AI : Platforms like Pistachio or Reaxys predict feasible routes for one-step modifications (e.g., introducing morpholine or pyridyl groups) .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with anti-inflammatory or anticancer activity .

Q. Methodological Best Practices

Q. How should researchers handle discrepancies between computational predictions and experimental results?

  • Example : Predicted binding affinity (via docking) may not match enzyme inhibition data.
  • Resolution : Perform mutagenesis studies to validate key residues (e.g., hinge region interactions in kinases) .

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

  • Quality Control :
    • HPLC : Monitor retention times (e.g., 3.050 min for 3-minute gradient) .
    • Elemental Analysis : Ensure C/H/N ratios match theoretical values (e.g., C14_{14}H19_{19}N3_3O2_2: C 64.57%, H 7.46%) .

Eigenschaften

IUPAC Name

6-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEFBUYEPRXDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599012
Record name 6-Iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182880-14-4
Record name 6-Iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mg of 4-chloro-6-iodo-quinazoline are treated with 30 ml of aqueous ammonium hydroxide solution and heated to reflux for 2 hours. After cooling the precipitated title compound is filtered and dried.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Iodoquinazolin-4-amine
6-Iodoquinazolin-4-amine
6-Iodoquinazolin-4-amine
6-Iodoquinazolin-4-amine
6-Iodoquinazolin-4-amine
6-Iodoquinazolin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.